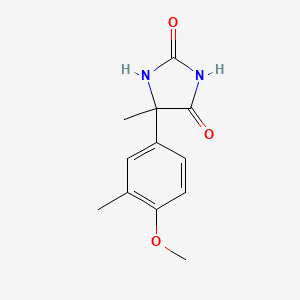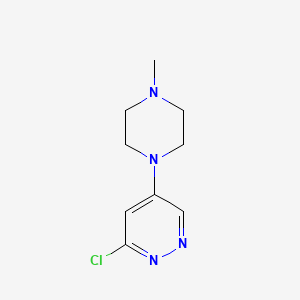
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2009, and since then, several studies have been conducted to investigate its mechanism of action and potential applications.
科学的研究の応用
Imaging Agent in Cancer Research
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile has been studied for its potential use as a radiopharmaceutical in cancer research. Specifically, a compound closely related to it, [18F]DASA-23, has been developed to measure the levels of pyruvate kinase M2 (PKM2) by positron emission tomography (PET). PKM2 is a key enzyme in glycolysis and is preferentially expressed by glioblastoma (GBM) cells. This makes it a significant biomarker for cancer glycolytic re-programming. [18F]DASA-23 has been used in a first-in-human study to evaluate its potential in delineating low-grade (LGG) and high-grade glioma (HGG) based on aberrantly expressed PKM2. The study indicated that [18F]DASA-23 is a promising new imaging agent for the non-invasive delineation of these tumors, offering new possibilities for cancer diagnosis and treatment monitoring (Patel et al., 2019).
Human Biodistribution and Safety Assessment
Another study focused on assessing the safety, biodistribution, and radiation dosimetry of [18F]DASA-23 in healthy volunteers. This study is essential for establishing the safety profile and potential clinical application of this compound. The results indicated that [18F]DASA-23 can be safely used in humans to evaluate PKM2 levels, and ongoing studies are evaluating the ability of this agent to visualize intracranial malignancies. This research provides valuable information on the pharmacokinetics and safety of compounds related to this compound, paving the way for its potential applications in medical imaging and diagnostics (Beinat et al., 2020).
作用機序
Mode of Action
Based on its structure, it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The presence of a piperidine ring and a sulfonyl group could potentially influence its binding affinity and selectivity .
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process that forms carbon-carbon bonds . The compound might affect this or similar biochemical pathways.
Pharmacokinetics
For instance, the sulfonyl group might enhance the compound’s water solubility, affecting its absorption and distribution . The piperidine ring might influence the compound’s metabolic stability .
Result of Action
Based on its potential involvement in suzuki–miyaura cross-coupling reactions , it might influence the formation of carbon-carbon bonds in biological systems. This could potentially affect various cellular processes, including signal transduction, gene expression, and metabolic reactions .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules or ions, and the temperature . For instance, the compound’s interaction with its targets might be influenced by the pH, which could affect the ionization state of the compound and its targets . The presence of other molecules or ions might influence the compound’s binding affinity and selectivity .
特性
IUPAC Name |
2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c1-25-16-5-4-14(19)11-17(16)27(23,24)22-9-6-15(7-10-22)26-18-13(12-20)3-2-8-21-18/h2-5,8,11,15H,6-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTNWQRJWCERCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

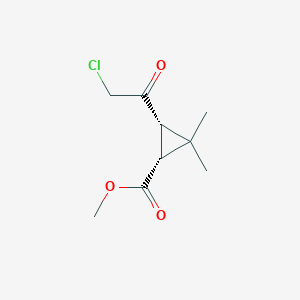
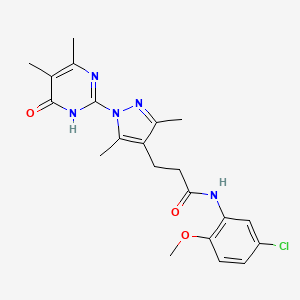
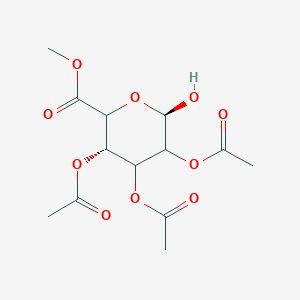

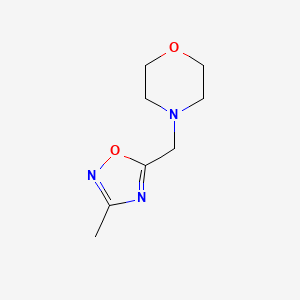
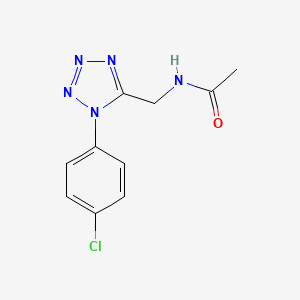

![N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide](/img/structure/B2406873.png)
![2-Chloro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2406874.png)

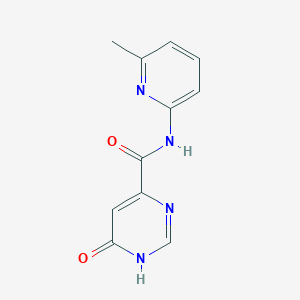
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2406880.png)
